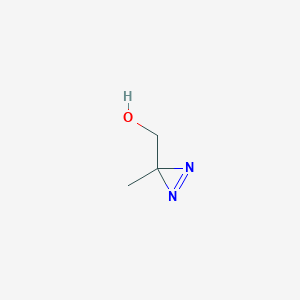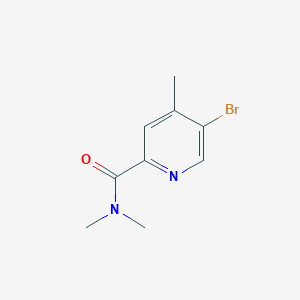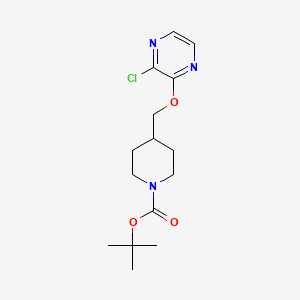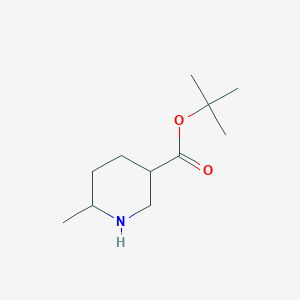
(3-methyl-3H-diazirin-3-yl)methanol
Descripción general
Descripción
(3-Methyl-3H-diazirin-3-yl)methanol is a chemical compound with the molecular formula C3H6N2O and a molecular weight of 86.09 g/mol . It is known for its unique structure, which includes a diazirine ring, making it a valuable tool in various scientific research applications.
Mecanismo De Acción
Target of Action
Diazirine compounds are often used as photoaffinity labels in biological systems due to their ability to form covalent bonds with nearby molecules when exposed to ultraviolet light .
Mode of Action
(3-methyl-3H-diazirin-3-yl)methanol likely interacts with its targets through a process known as photoaffinity labeling . Upon exposure to ultraviolet light, the diazirine group in the molecule is activated and forms a highly reactive carbene. This carbene can then form a covalent bond with a nearby molecule, such as a protein or nucleic acid. This allows the compound to “label” or “tag” its target, which can be useful in studying the interactions and functions of biological molecules .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific targets it interacts with . By forming covalent bonds with these targets, the compound could potentially alter their function or interactions with other molecules, leading to downstream effects on cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the compound’s photoaffinity labeling properties require the presence of ultraviolet light for activation. Therefore, the availability and intensity of this light source could significantly impact the compound’s action. Additionally, factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and interactions with its targets.
Análisis Bioquímico
Biochemical Properties
(3-Methyl-3H-diazirin-3-yl)methanol plays a significant role in biochemical reactions, particularly in photoaffinity labeling. Upon UV irradiation, the diazirine ring forms a carbene intermediate that can covalently bind to nearby biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, including lysine, arginine, and histidine residues in proteins . These interactions are crucial for identifying and analyzing protein functions and interactions.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with cyclic AMP-dependent protein kinase, protein kinase C, and cAMP response element-binding protein . These interactions can alter cell signaling and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a reactive carbene intermediate upon UV activation. This intermediate can covalently bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The binding interactions with proteins and other biomolecules are essential for its role in photoaffinity labeling and studying protein functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its effectiveness. Studies have shown that it remains stable under specific storage conditions, such as refrigeration . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively labels target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may occur, including cellular damage and altered metabolic functions . These threshold effects are crucial for determining the appropriate dosage for experimental applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects . This localization is crucial for its role in studying protein interactions and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-3H-diazirin-3-yl)methanol typically involves the reaction of diazirine precursors with appropriate reagents under controlled conditions. One common method includes the reaction of 3-methyl-3H-diazirine with formaldehyde in the presence of a base . The reaction is carried out under mild conditions to ensure the stability of the diazirine ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-3H-diazirin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diazirine ring to other nitrogen-containing functional groups.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives .
Aplicaciones Científicas De Investigación
(3-Methyl-3H-diazirin-3-yl)methanol is widely used in scientific research due to its unique properties:
Comparación Con Compuestos Similares
Similar Compounds
(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride: Similar in structure but contains an amine group instead of a hydroxyl group.
3-(3-Methyl-3H-diazirin-3-yl)propionic acid: Contains a carboxylic acid group, making it useful for different types of chemical reactions.
BenzeneMethanol,4-[3-(trifluoroMethyl)-3H-diazirin-3-yl]: Contains a trifluoromethyl group, which can influence its reactivity and applications.
Uniqueness
(3-Methyl-3H-diazirin-3-yl)methanol is unique due to its combination of a diazirine ring and a hydroxyl group, which provides versatility in chemical reactions and applications. Its ability to form covalent bonds upon UV light exposure makes it particularly valuable for studying molecular interactions in various fields .
Propiedades
IUPAC Name |
(3-methyldiazirin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c1-3(2-6)4-5-3/h6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFDUEMPDUTSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1460267.png)









![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1460285.png)
![2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1460286.png)
